![molecular formula C10H9N3O B2420016 (E)-N-[(3-phényl-1H-pyrazol-4-yl)méthylidène]hydroxylamine CAS No. 477710-86-4](/img/structure/B2420016.png)
(E)-N-[(3-phényl-1H-pyrazol-4-yl)méthylidène]hydroxylamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Phenyl-1H-pyrazole-4-carbaldehyde oxime: is a chemical compound that belongs to the class of pyrazoles. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2. This compound is characterized by the presence of a phenyl group at position 3, a carbaldehyde group at position 4, and an oxime functional group. It is used in various scientific research applications due to its unique chemical properties.
Applications De Recherche Scientifique
Chemistry:
Synthesis of Heterocycles: 3-Phenyl-1H-pyrazole-4-carbaldehyde oxime is used as an intermediate in the synthesis of various heterocyclic compounds.
Catalysis: It serves as a ligand in coordination chemistry and catalysis.
Biology:
Enzyme Inhibition: The compound is studied for its potential to inhibit certain enzymes, making it a candidate for drug development.
Medicine:
Pharmaceuticals: It is explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry:
Mécanisme D'action
Target of Action
This compound belongs to the class of pyrazoles, which are known to interact with various biological targets, including enzymes, receptors, and ion channels
Mode of Action
Pyrazole derivatives have been reported to exhibit diverse biological activities, such as anti-inflammatory, analgesic, antipyretic, antimicrobial, and anticancer effects . These activities are likely due to the interaction of the pyrazole moiety with biological targets, leading to changes in cellular processes. The exact nature of these interactions and the resulting changes would depend on the specific targets involved.
Biochemical Pathways
Pyrazole derivatives can influence various biochemical pathways depending on their specific targets . For instance, some pyrazoles can inhibit cyclooxygenase enzymes, affecting the synthesis of prostaglandins and thus modulating inflammatory responses
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of this compound are not explicitly reported in the available literature. The bioavailability of a compound is influenced by its ADME properties, which determine how much of the compound reaches the systemic circulation and its site of action. Factors such as solubility, stability, and molecular size can influence these properties . Further experimental studies are needed to determine the ADME properties of this compound.
Result of Action
Given the diverse biological activities of pyrazole derivatives, it is likely that this compound could induce a range of molecular and cellular changes depending on its specific targets . These changes could potentially include alterations in enzyme activity, modulation of signal transduction pathways, or changes in gene expression.
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as temperature, pH, and the presence of other substances can affect the stability and activity of the compound . Additionally, the physiological environment within the body, including factors such as pH, presence of enzymes, and interactions with other molecules, can also influence the compound’s action
Safety and Hazards
Orientations Futures
Pyrazoles, including 3-phenyl-1H-pyrazole-4-carboxaldehyde, have a wide range of applications in medicinal chemistry, drug discovery, agrochemistry, coordination chemistry, and organometallic chemistry . Their popularity has increased since the early 1990s, primarily due to their frequent use as scaffolds in the synthesis of bioactive chemicals . Current developments in synthetic techniques and biological activity related to pyrazole derivatives are being discussed .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of 3-phenyl-1H-pyrazole-4-carbaldehyde oxime typically begins with 3-phenyl-1H-pyrazole-4-carbaldehyde.
Oxime Formation: The carbaldehyde group is converted to an oxime using hydroxylamine hydrochloride in the presence of a base such as sodium acetate.
Purification: The resulting oxime is purified by recrystallization from a suitable solvent such as ethanol or methanol.
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The process involves the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions:
Common Reagents and Conditions:
Oxidation: Potassium dichromate (K2Cr2O7) in acidic conditions.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Electrophiles such as bromine (Br2) in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Pyrazole-4-carbonitrile.
Reduction: 3-Phenyl-1H-pyrazole-4-carbaldehyde amine.
Substitution: Various substituted phenyl derivatives.
Comparaison Avec Des Composés Similaires
3-Phenyl-1H-pyrazole-4-carbaldehyde: The parent compound without the oxime group.
1,3-Diphenyl-1H-pyrazole-4-carbaldehyde: A similar compound with an additional phenyl group at position 1.
3-Methyl-1H-pyrazole-4-carbaldehyde: A similar compound with a methyl group at position 3 instead of a phenyl group.
Uniqueness:
Propriétés
IUPAC Name |
(NE)-N-[(5-phenyl-1H-pyrazol-4-yl)methylidene]hydroxylamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9N3O/c14-12-7-9-6-11-13-10(9)8-4-2-1-3-5-8/h1-7,14H,(H,11,13)/b12-7+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DUCBDCRCLNKCRK-KPKJPENVSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)C=NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=C(C=NN2)/C=N/O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9N3O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
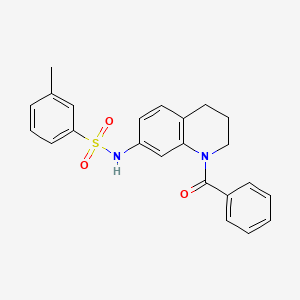
![(Z)-2-(3-chlorophenyl)-3-[2-(methylsulfanyl)-3-quinolinyl]-2-propenenitrile](/img/structure/B2419936.png)
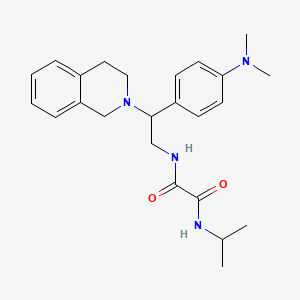
![3-(2,4-Dichlorophenyl)-1,4,5,6-tetrahydrocyclopenta[c]pyrazole](/img/structure/B2419940.png)
![N-(2-furylmethyl)-4-[1-{2-[(3-methoxyphenyl)amino]-2-oxoethyl}-2,4-dioxo-1,4-dihydroquinazolin-3(2H)-yl]butanamide](/img/new.no-structure.jpg)
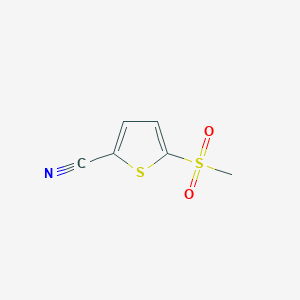
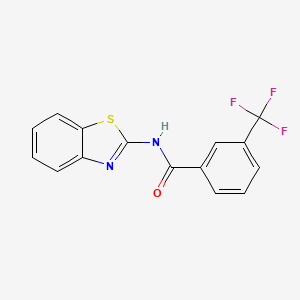

![N-{[5-(butylsulfanyl)-4-ethyl-4H-1,2,4-triazol-3-yl]methyl}-4-methoxybenzamide](/img/structure/B2419946.png)
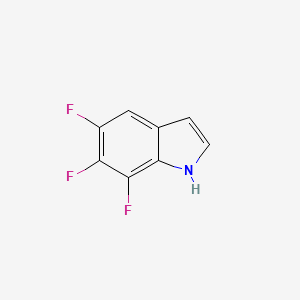
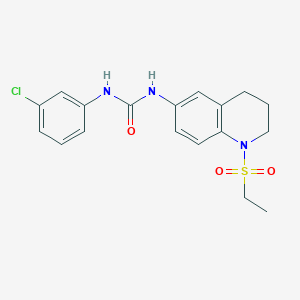
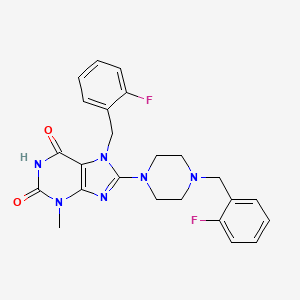
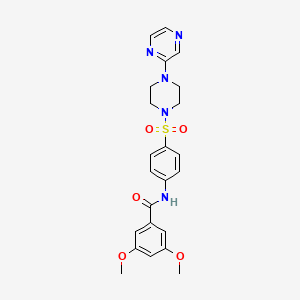
![8-{[(2-chloro-6-fluorophenyl)methyl]sulfanyl}-1,3,9-trimethyl-2,3,6,9-tetrahydro-1H-purine-2,6-dione](/img/structure/B2419956.png)
